Enantiomeric Purity: (S)-Indoline-2-carboxamide Defined Stereochemistry vs. the Racemate (CAS 108906-13-4)
The (S)-enantiomer is specifically identified for asymmetric synthesis applications, where a defined optical rotation is required for consistent stereochemical outcomes. This contrasts with the racemic mixture (indoline-2-carboxamide, CAS 108906-13-4), which lacks the defined chirality necessary for enantioselective synthesis of complex drug candidates [1]. The commercial specification for the target compound guarantees a single enantiomer, typically with a purity of 95%, whereas the racemate is a 1:1 mixture of (S) and (R) forms .
| Evidence Dimension | Chiral Purity and Optical Rotation |
|---|---|
| Target Compound Data | Specific rotation [α] = -112.5° (c=1, 1N HCl) for the corresponding (S)-indoline-2-carboxylic acid, as a closely related structural analog indicating the contribution of the (S)-stereocenter ; commercial specification confirms (S)-enantiomer. |
| Comparator Or Baseline | Racemic indoline-2-carboxamide (CAS 108906-13-4): Optical rotation = 0°. |
| Quantified Difference | Absolute difference in optical rotation: 112.5° (S-enantiomer is levorotatory under these conditions vs. racemate's optical inactivity). |
| Conditions | Optical rotation measured for the analogous (S)-indoline-2-carboxylic acid; vendor-provided stereochemical designation. |
Why This Matters
For procurement in asymmetric synthesis, the defined (S)-stereochemistry is non-negotiable, as the racemate will not induce the same stereochemical outcome, directly impacting the yield and enantiomeric excess of the final pharmaceutical intermediate.
- [1] Google Patents. (1986). US4614806A: Process for the asymmetric synthesis of chiral indoline-2-carboxylic acids. View Source
